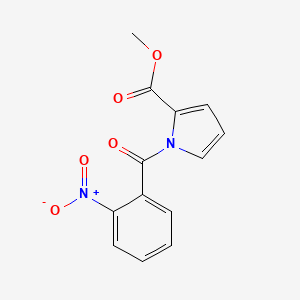
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C13H10N2O5 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitrobenzoyl and carboxylate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with nitrobenzoyl chloride in the presence of a base. One common method includes the reaction of methyl pyrrole-2-carboxylate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 1-(2-aminobenzoyl)pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-nitrobenzoyl)pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl pyrrole-2-carboxylate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical transformations.
Methyl 1-methylpyrrole-2-carboxylate: Contains a methyl group instead of a nitrobenzoyl group, altering its chemical and biological properties.
Uniqueness
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both nitrobenzoyl and carboxylate functional groups, which confer distinct reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
82635-51-6 |
|---|---|
Fórmula molecular |
C13H10N2O5 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)11-7-4-8-14(11)12(16)9-5-2-3-6-10(9)15(18)19/h2-8H,1H3 |
Clave InChI |
QSLRQBZHDPARKF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
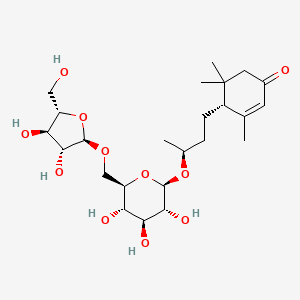
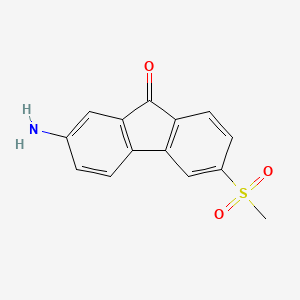
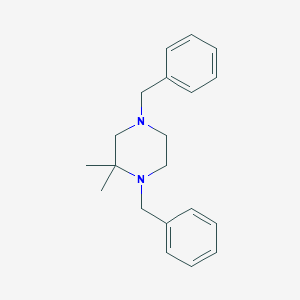
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
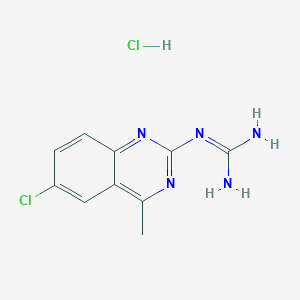
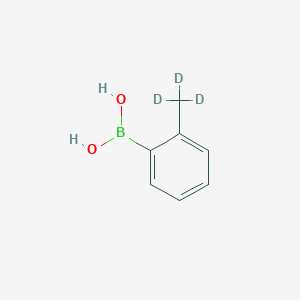
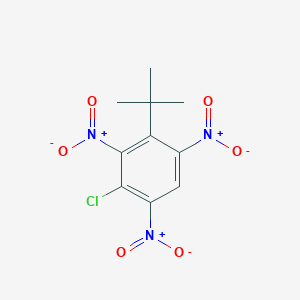
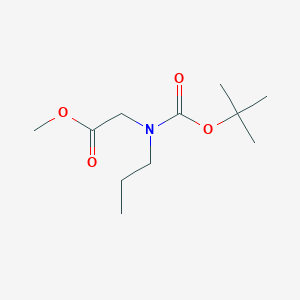
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
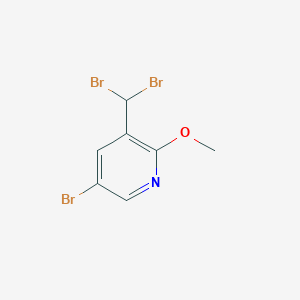
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
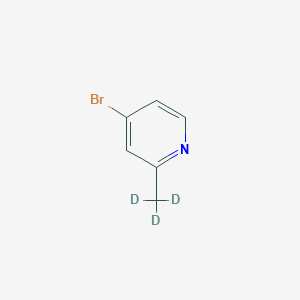
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
